molecular formula C9H15N3 B15206893 4-Amino-5-isopropyl-1-methyl-2,5-dihydro-1H-pyrrole-3-carbonitrile

4-Amino-5-isopropyl-1-methyl-2,5-dihydro-1H-pyrrole-3-carbonitrile

Cat. No.: B15206893
M. Wt: 165.24 g/mol
InChI Key: NIFYJZXRTQCRRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-5-isopropyl-1-methyl-2,5-dihydro-1H-pyrrole-3-carbonitrile is a heterocyclic compound that contains a pyrrole ring Pyrroles are five-membered rings with one nitrogen atom, and they are known for their presence in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-isopropyl-1-methyl-2,5-dihydro-1H-pyrrole-3-carbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of an isopropyl-substituted amine with a nitrile-containing compound, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of a base to facilitate the cyclization process and may require heating to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-isopropyl-1-methyl-2,5-dihydro-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrole compounds.

Scientific Research Applications

4-Amino-5-isopropyl-1-methyl-2,5-dihydro-1H-pyrrole-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Amino-5-isopropyl-1-methyl-2,5-dihydro-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one
  • Indole derivatives
  • Pyrazole derivatives

Uniqueness

4-Amino-5-isopropyl-1-methyl-2,5-dihydro-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, and potential biological activity.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

4-amino-1-methyl-5-propan-2-yl-2,5-dihydropyrrole-3-carbonitrile

InChI

InChI=1S/C9H15N3/c1-6(2)9-8(11)7(4-10)5-12(9)3/h6,9H,5,11H2,1-3H3

InChI Key

NIFYJZXRTQCRRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=C(CN1C)C#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.